molecular formula C21H18BrN3O2 B2394292 3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4(1H)-one CAS No. 1326822-12-1

3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4(1H)-one

Cat. No. B2394292
CAS RN: 1326822-12-1
M. Wt: 424.298
InChI Key: FNFXCSCFDXREDP-UHFFFAOYSA-N
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Description

The compound “3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4(1H)-one” is a complex organic molecule. It contains a 1,2,4-oxadiazole ring, which is a heterocyclic moiety composed of two nitrogen atoms and one oxygen atom . This structure has been successfully used in the treatment of various diseases in humans and animals, and plays an important role in modern agriculture .


Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles, such as the one present in the compound , has been discussed in various studies . For instance, one method involves the reaction of 4-bromophenyl acetic acid and/or 3-nitro benzoic acid with semicarbazide in phosphorus oxychloride . Another approach involves the protodeboronation of alkyl boronic esters .


Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazoles, like the one in the compound, consists of a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom . This structure is often found in compounds showing desirable biological activity .


Chemical Reactions Analysis

The chemical reactions involving 1,3,4-oxadiazoles have been studied extensively . For example, the 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole derivatives showed an anti-inflammatory effect ranging from about 33 to 62% .

Scientific Research Applications

Antimicrobial and Antitubercular Activity

Oxadiazole derivatives exhibit a wide range of biological activities, including antimicrobial and antitubercular effects. For example, compounds containing the 1,3,4-oxadiazole nucleus have shown significant activity against various strains of mycobacteria, including multidrug-resistant and extensively drug-resistant clinical isolates of Mycobacterium tuberculosis. The antimicrobial activity of these derivatives encompasses antibacterial, antifungal, and antiprotozoal effects, underscoring their potential as new therapeutic agents against infectious diseases (Glomb & Świątek, 2021).

Anticancer Potential

The anticancer activity of oxadiazole derivatives has been extensively studied, with various compounds demonstrating potential against different cancer cell lines. This activity is attributed to the oxadiazole nucleus's ability to interact with biological targets, such as enzymes and receptors, thereby inhibiting cancer cell growth and inducing apoptosis. The exploration of oxadiazole-based compounds as anticancer agents remains a promising area of research, with ongoing studies aimed at understanding their mechanisms of action and optimizing their therapeutic efficacy (Karpenko, Panasenko, & Knysh, 2020).

Antioxidant Properties

Oxadiazole derivatives have also been reported to possess antioxidant properties, contributing to their therapeutic potential. The antioxidant activity is essential for combating oxidative stress, which is implicated in the pathogenesis of various chronic diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. The development of oxadiazole-based antioxidants could lead to novel preventive and therapeutic strategies for managing these conditions (Munteanu & Apetrei, 2021).

Neuroprotective Effects

The potential neuroprotective effects of oxadiazole derivatives have been explored in the context of neurological disorders. Compounds containing the oxadiazole moiety have shown promise in preclinical studies for the treatment of conditions such as Alzheimer's disease, Parkinson's disease, and epilepsy. Their neuroprotective activity is attributed to their ability to modulate neurotransmitter systems, reduce neuroinflammation, and protect against neurotoxicity, highlighting their potential as candidates for the development of new neurotherapeutic agents (Saxena et al., 2022).

Future Directions

The future directions for research on 1,3,4-oxadiazoles, such as the one present in the compound , could involve the development of new methods of synthesis and the exploration of their potential biological effects . These compounds could be used in the future in medicine and agriculture .

properties

IUPAC Name

3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrN3O2/c1-3-9-25-12-17(19(26)16-10-13(2)7-8-18(16)25)21-23-20(24-27-21)14-5-4-6-15(22)11-14/h4-8,10-12H,3,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNFXCSCFDXREDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=C1C=CC(=C2)C)C3=NC(=NO3)C4=CC(=CC=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4(1H)-one

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